![molecular formula C10H6BrClN2 B1373932 5-Bromo-2-chloro-4-phenyl-pyrimidine CAS No. 870722-92-2](/img/structure/B1373932.png)
5-Bromo-2-chloro-4-phenyl-pyrimidine
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Overview
Description
5-Bromo-2-chloro-4-phenyl-pyrimidine is a chemical compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-4-phenyl-pyrimidine is 1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Pyrimidines, including 5-Bromo-2-chloro-4-phenyl-pyrimidine, can undergo various chemical reactions. For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Scientific Research Applications
Antimicrobial Applications
5-Bromo-2-chloro-4-phenyl-pyrimidine: derivatives have been explored for their antimicrobial properties. The compound can be used to synthesize imidazo[4,5-b]pyridine derivatives, which show promise in combating microbial infections .
Organic Synthesis
This compound serves as a key intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives that have various chemical and biological applications .
Pharmaceutical Intermediates
One of the significant applications is in the synthesis of pharmaceutical intermediates. For instance, it is used in the improved synthesis of Dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor .
Palladium-Catalyzed Reactions
5-Bromo-2-chloro-4-phenyl-pyrimidine: is utilized in palladium-catalyzed reactions, such as the Suzuki reaction, to create N-heteroaryl substituted 9-arylcarbazolyl derivatives .
Microwave-Assisted Organic Synthesis (MAOS)
The compound is also employed in MAOS protocols, particularly in the Sonogashira reaction, to synthesize 5-(phenylethynyl)pyrimidine derivatives .
Anticancer Research
Pyrimidine derivatives, including those synthesized from 5-Bromo-2-chloro-4-phenyl-pyrimidine , are studied for their anticancer properties. They are part of a broader group of compounds that are being investigated for their potential to inhibit cancer cell growth .
Antiviral Research
Research into antiviral medications often utilizes pyrimidine derivatives. The structural properties of 5-Bromo-2-chloro-4-phenyl-pyrimidine make it a valuable precursor in synthesizing compounds with potential antiviral activities .
Development of Bioactive Heterocycles
Organic chemists are interested in the synthesis of bioactive heterocycles, which are compounds with diverse pharmacological activities5-Bromo-2-chloro-4-phenyl-pyrimidine plays a role in the development of these heterocycles, which can have applications ranging from antibacterial to anti-inflammatory .
Mechanism of Action
Target of Action
Pyrimidine derivatives, such as this compound, are known to interact with various biological targets .
Mode of Action
Pyrimidine derivatives are known to undergo rapid nucleophilic displacement reactions . This suggests that 5-Bromo-2-chloro-4-phenyl-pyrimidine might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that 5-bromo-2-chloro-4-phenyl-pyrimidine might have similar effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-4-phenylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAUJFFEFQWJOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-phenyl-pyrimidine |
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